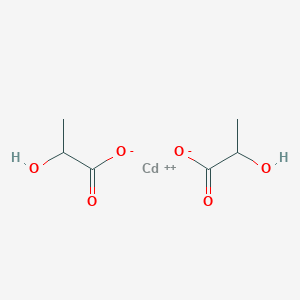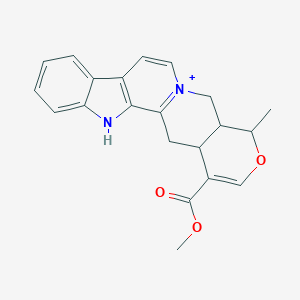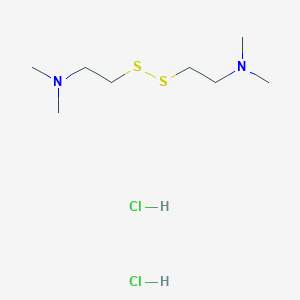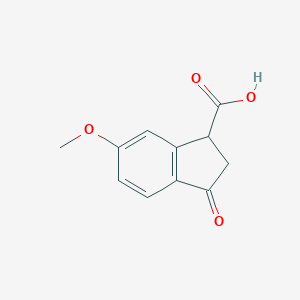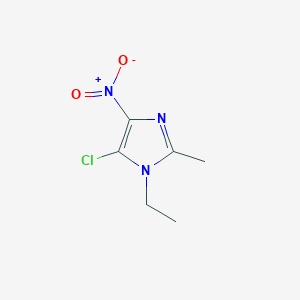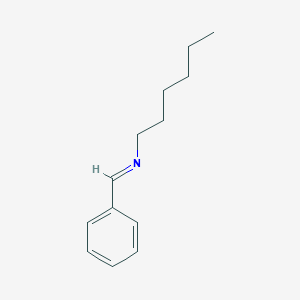
Hexylamine, N-benzylidene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexylamine, N-benzylidene- is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as benzylidene-n-hexylamine or BHNA. It is a colorless liquid that has a strong odor and is soluble in water. Hexylamine, N-benzylidene- is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Mécanisme D'action
The mechanism of action of hexylamine, N-benzylidene- is not fully understood. However, it is believed that the compound acts by inhibiting the activity of enzymes that are involved in various biological processes. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Effets Biochimiques Et Physiologiques
Hexylamine, N-benzylidene- has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as tyrosinase, which is involved in melanin synthesis. It has also been found to inhibit the growth of various microorganisms, including bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
Hexylamine, N-benzylidene- has several advantages for use in laboratory experiments. It is readily available, and its synthesis is relatively simple and inexpensive. It is also stable under normal laboratory conditions. However, the compound has some limitations, such as its strong odor and potential toxicity. It should be handled with care, and appropriate safety measures should be taken when working with the compound.
Orientations Futures
There are several future directions for research on hexylamine, N-benzylidene-. One area of research is the development of new synthetic methods for the compound. Another area of research is the investigation of its potential applications in catalysis and material science. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
Hexylamine, N-benzylidene- can be synthesized by the reaction of benzaldehyde and hexylamine in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified by distillation. The yield of the reaction is typically high, and the purity of the product can be improved by recrystallization.
Applications De Recherche Scientifique
Hexylamine, N-benzylidene- has been extensively studied for its potential applications in various fields. It has been found to exhibit antimicrobial, antiviral, and antitumor properties. It has also been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and material science.
Propriétés
Numéro CAS |
19340-96-6 |
|---|---|
Nom du produit |
Hexylamine, N-benzylidene- |
Formule moléculaire |
C13H19N |
Poids moléculaire |
189.3 g/mol |
Nom IUPAC |
N-hexyl-1-phenylmethanimine |
InChI |
InChI=1S/C13H19N/c1-2-3-4-8-11-14-12-13-9-6-5-7-10-13/h5-7,9-10,12H,2-4,8,11H2,1H3 |
Clé InChI |
CWAMCURXZDICGS-UHFFFAOYSA-N |
SMILES |
CCCCCCN=CC1=CC=CC=C1 |
SMILES canonique |
CCCCCCN=CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



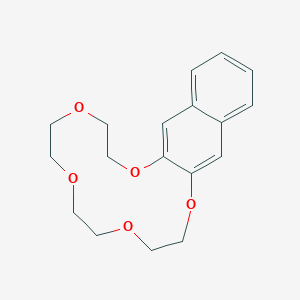
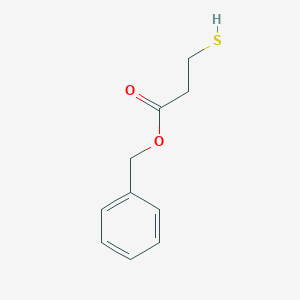
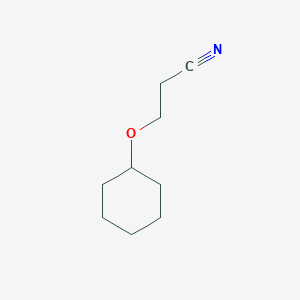
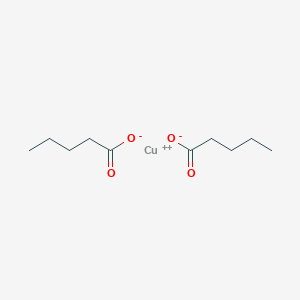
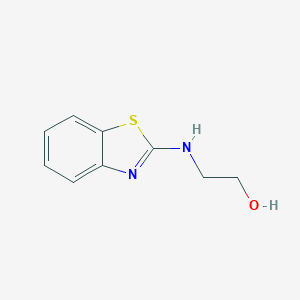
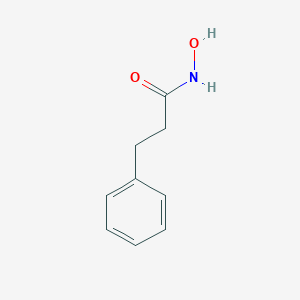
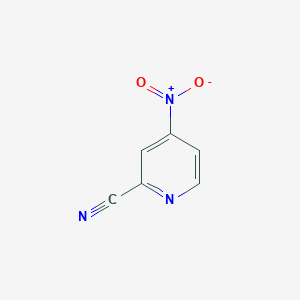
![1,3,5[10]-ESTRATRIENE-3,17beta-DIOL DISULFATE DIPOTASSIUM SALT](/img/structure/B99602.png)
![Naphtho[2,1-d]thiazole-2(3H)-thione](/img/structure/B99603.png)
